molecular formula C27H23ClF4N4O3 B608645 LP533401 hcl CAS No. 1040526-12-2

LP533401 hcl

Número de catálogo B608645
Número CAS: 1040526-12-2
Peso molecular: 562.94
Clave InChI: BHBWZCUMIXCDPM-CHXZROHQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LP533401 hcl is an inhibitor of Tryptophan hydroxylase-1 (Tph-1), an isoenzyme of tryptophan hydroxylase and the initial enzyme in gut- and lung-derived serotonin biosynthesis . Tph-1 is mainly expressed in the gut and lung . In rat RBL2H3 cells expressing Tph1, LP533401 (1 μM) completely inhibited serotonin production .


Molecular Structure Analysis

The molecular formula of LP533401 hcl is C27H23ClF4N4O3 . Its molecular weight is 562.94 . The chemical name is (2S)-2-amino-3-(4-(2-imino-6-(2,2,2-trifluoro-1-(3’-fluoro-[1,1’-biphenyl]-4-yl)ethoxy)-2,3-dihydropyrimidin-4-yl)phenyl)propanoic acid hydrochloride .


Chemical Reactions Analysis

LP533401 hcl interacts with residues Tyr235 and Phe241, reducing the activity of recombinant wild-type TPH-1 by 70% .


Physical And Chemical Properties Analysis

LP533401 hcl is a solid substance . It is soluble in DMSO (≥56.3 mg/mL) and EtOH (≥19.4 mg/mL), but insoluble in H2O .

Aplicaciones Científicas De Investigación

Inhibition of Tryptophan Hydroxylase-1

LP533401 hcl is a known inhibitor of Tryptophan Hydroxylase-1 (Tph-1), an enzyme responsible for the synthesis of peripheral serotonin . Tph-1 is an isoenzyme of tryptophan hydroxylase and is the initiating enzyme for the biosynthesis of gut and lung-derived serotonin . LP533401 hcl interacts with residues Tyr235 and Phe241, reducing the activity of recombinant wild-type TPH-1 by 70% .

Regulation of Serotonin Synthesis

LP533401 hcl has been used in studies aiming to establish if the inhibition of serotonin synthesis may affect the kynurenine pathway activity in bone tissue and its potential consequence with regard to osteogenesis and bone mineral status .

Treatment of Chronic Kidney Disease (CKD)

LP533401 hcl has been used in experimental models of Chronic Kidney Disease (CKD). It has been found that LP533401 hcl at a dose of 30 mg/kg decreased kynurenine concentration and kynurenine/tryptophan concentration ratio in bone trabecula in comparison with untreated nephrectomized rats .

Improvement of Bone Health

In the same study, LP533401 hcl at a dose of 30 mg/kg significantly increased femur mass, global bone mineral area (BMA), and global bone mineral content (BMC). It also significantly increased BMC and bone mineral density (BMD) in the femur trabecular region .

Modulation of the Paracrine Kynurenic System in Bone

LP533401 hcl has been found to modulate the paracrine kynurenic system in the bone of rats with CKD. Its modulation during LP533401 treatment was associated with impaired bone mineral status .

Treatment of Renal Osteodystrophy

LP533401 hcl has been suggested as a therapeutic option for renal osteodystrophy, affecting renal calcium handling, vitamin D metabolism, and bone health in uremic rats .

Direcciones Futuras

LP533401 hcl has shown potential in medical research. For instance, it has been used in studies related to osteoporosis and pulmonary hypertension . In ovariectomized female mice, LP533401 increased bone mass and bone-formation parameters . In transgenic mice with pulmonary hypertension, LP533401 significantly reduced lung and blood 5-HT levels . These findings suggest potential future applications of LP533401 hcl in treating these conditions.

  • “Pharmacological inhibition of gut-derived serotonin synthesis is a potential bone anabolic treatment for osteoporosis” by Yadav VK, Balaji S, Suresh PS, et al .
  • “Inhibition of gut- and lung-derived serotonin attenuates pulmonary hypertension in mice” by Abid S, Houssaini A, Chevarin C, et al . These papers provide valuable insights into the potential applications of LP533401 hcl in medical research.

Propiedades

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F4N4O3.ClH/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37;/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35);1H/t21-,24?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBWZCUMIXCDPM-CHXZROHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClF4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LP533401 hcl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.